molecular formula C15H13FN2O3 B14157424 3-fluoro-N'-(4-methoxybenzoyl)benzohydrazide CAS No. 331989-59-4

3-fluoro-N'-(4-methoxybenzoyl)benzohydrazide

Cat. No.: B14157424
CAS No.: 331989-59-4
M. Wt: 288.27 g/mol
InChI Key: JYPQZJISGHVCHP-UHFFFAOYSA-N
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Description

3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluoro group, a methoxybenzoyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide typically involves the reaction of 3-fluorobenzoic acid with 4-methoxybenzoyl chloride in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of 3-fluorobenzoic acid: This can be synthesized from 3-fluorotoluene through oxidation.

    Preparation of 4-methoxybenzoyl chloride: This involves the chlorination of 4-methoxybenzoic acid.

    Condensation Reaction: The final step involves the reaction of 3-fluorobenzoic acid with 4-methoxybenzoyl chloride in the presence of hydrazine hydrate to form 3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxybenzoic acid
  • 3-fluoro-4-methoxybenzonitrile
  • 3-fluoro-4-methoxybenzoyl chloride

Uniqueness

3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety, in particular, is of interest for its potential biological activities.

Properties

CAS No.

331989-59-4

Molecular Formula

C15H13FN2O3

Molecular Weight

288.27 g/mol

IUPAC Name

3-fluoro-N'-(4-methoxybenzoyl)benzohydrazide

InChI

InChI=1S/C15H13FN2O3/c1-21-13-7-5-10(6-8-13)14(19)17-18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

JYPQZJISGHVCHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)F

solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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